molecular formula C15H25Cl3N6O5S B592867 S-(5'-Adenosyl)-L-methionine chloride dihydrochloride CAS No. 86867-01-8

S-(5'-Adenosyl)-L-methionine chloride dihydrochloride

Cat. No. B592867
CAS RN: 86867-01-8
M. Wt: 507.8
InChI Key: KBAFOJZCBYWKPU-XQVUROGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“S-(5’-Adenosyl)-L-methionine chloride dihydrochloride” is a compound with the molecular formula C15H25Cl3N6O5S and a molecular weight of 507.8202 . It is a product of enzymatic transmethylation reactions involving S-Adenosylmethionine (SAM) .


Synthesis Analysis

S-adenosyl methionine synthetase (SAMS) catalyzes the biosynthesis of S-adenosyl methionine (SAM), which serves as a universal methyl group donor for numerous biochemical reactions .


Molecular Structure Analysis

The molecular structure of “S-(5’-Adenosyl)-L-methionine chloride dihydrochloride” is defined by its molecular formula, C15H25Cl3N6O5S .


Chemical Reactions Analysis

S-Adenosyl-L-homocysteine is the product of enzymatic transmethylation reactions involving S-Adenosylmethionine (SAM). It may be reconverted to SAM after cleavage into adenosine and L-homocysteine .


Physical And Chemical Properties Analysis

“S-(5’-Adenosyl)-L-methionine chloride dihydrochloride” is soluble in water (1 mg/ml). It is slowly oxidized to the sulfoxide as a solid and in solution, and is protected from oxidation by thiodiglycol. It is hydrolyzed in acid solution (0.1 M HCl, 100 °C over 90 minutes) forming S-ribosylhomocysteine. It is not hydrolyzed in neutral or alkaline solutions (stable in 0.1 M NaOH at 25 °C over 10 minutes), but oxidation is more rapid in alkaline solution .

Scientific Research Applications

Epigenetic Regulation

SAMe: serves as a methyl donor in DNA methylation, which is crucial for epigenetic regulation of gene expression. Abnormal levels of SAMe and its byproduct, S-adenosylhomocysteine (SAH), have been linked to various neurodegenerative diseases, such as dementia and Parkinson’s disease . The balance between SAMe and SAH is vital for maintaining proper methylation status of DNA, which in turn influences gene expression and can impact the onset and progression of these diseases.

Protein Expression via Histone Methylation

Histone methylation is another area where SAMe plays a significant role. It donates methyl groups for histone modification, affecting chromatin structure and gene expression. This process is significant in the study of cancer, as altered histone methylation patterns can lead to changes in tumor suppressor genes and oncogenes .

Synthesis of Cysteine

SAMe: is an intermediate in the synthesis of the amino acid cysteine. Cysteine is essential for protein synthesis and has a critical role in the structure of proteins due to its ability to form disulfide bonds, which are important for the stability of protein structure .

Transmethylation Pathway

The transmethylation pathway, which involves SAMe , is crucial for the synthesis of complex molecules like neurotransmitters and phospholipids. Disturbances in this pathway have been associated with various psychiatric and neurodegenerative disorders, indicating the importance of SAMe in neurological health .

Liver Health

SAMe: has been researched for its potential benefits in liver health. It is involved in the detoxification processes and has been studied for the treatment of liver diseases, such as cirrhosis and hepatitis, due to its role in methylation and transsulfuration pathways .

Joint Health

Research has suggested that SAMe may have therapeutic effects on joint health. It is believed to contribute to the maintenance of cartilage and may have anti-inflammatory properties. Studies have explored its use in the treatment of osteoarthritis .

Antidepressant Properties

SAMe: has been investigated for its potential use as an antidepressant. It is thought to affect the synthesis of monoamine neurotransmitters, which are implicated in mood regulation. Clinical trials have examined the efficacy of SAMe as a treatment for depression .

Immune System Function

SAMe: is involved in the immune response by participating in the synthesis of polyamines, which are molecules that play a role in cell growth and differentiation. This makes SAMe relevant in research related to immune system diseases and conditions .

Safety and Hazards

“S-(5’-Adenosyl)-L-methionine chloride dihydrochloride” is intended for laboratory use only. It is not intended for drug, household, or other uses .

properties

IUPAC Name

[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;chloride;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N6O5S.3ClH/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;;;/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);3*1H/t7-,8+,10+,11+,14+,27?;;;/m0.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAFOJZCBYWKPU-XQVUROGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[S+](CC[C@@H](C(=O)O)N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O.Cl.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl3N6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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